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MACADAMIA TERNIFOLIA SEED OIL - 128497-20-1

MACADAMIA TERNIFOLIA SEED OIL

Catalog Number: EVT-1520574
CAS Number: 128497-20-1
Molecular Formula: C8H18O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of macadamia oil is the seeds of the macadamia tree (Macadamia ternifolia), which belongs to the Proteaceae family. The oil is extracted from the kernels of the nuts, which contain over 75% oil by weight. The composition of macadamia oil can vary based on factors such as seed maturity, geographic location, and cultivation conditions .

Classification

Macadamia oil is classified as a vegetable oil and falls under the category of edible oils. It is primarily composed of triglycerides, with significant amounts of monounsaturated fats. Its fatty acid profile includes approximately 60% oleic acid, 19% palmitoleic acid, and smaller amounts of linoleic and alpha-linolenic acids .

Synthesis Analysis

Methods

The extraction of macadamia oil typically employs cold pressing or solvent extraction methods. Cold pressing involves mechanically pressing the seeds without heat, which helps retain the oil's nutrients and flavor. In contrast, solvent extraction uses organic solvents like hexane to dissolve the oil from the seeds, followed by evaporation to remove the solvent .

Technical Details:

Molecular Structure Analysis

Structure

The molecular structure of macadamia oil consists predominantly of triglycerides formed from glycerol and three fatty acids. The key fatty acids include:

  • Oleic Acid (C18:1): A monounsaturated fatty acid.
  • Palmitoleic Acid (C16:1): Another monounsaturated fatty acid that contributes to skin health.
  • Linoleic Acid (C18:2) and Alpha-Linolenic Acid (C18:3): Polyunsaturated fatty acids present in smaller quantities .

Data

The specific gravity of macadamia oil ranges from 0.900 to 0.920, with a flash point exceeding 300 °C (572 °F), indicating its stability during cooking processes .

Chemical Reactions Analysis

Reactions

Macadamia oil undergoes various chemical reactions depending on its application:

Technical Details:

  • The oxidative stability can be measured using parameters such as induction time and peroxide value. Studies indicate that macadamia oil has an induction time ranging from 6.82 to 10.08 hours under specific conditions .
Mechanism of Action

Process

The beneficial effects of macadamia oil are attributed to its rich fatty acid composition:

  • Skin Absorption: Palmitoleic acid enhances skin permeability, making it an ideal ingredient for moisturizers and hair treatments.
  • Anti-inflammatory Properties: Oleic acid contributes to reducing inflammation and promoting skin healing.

Data

Research indicates that formulations containing macadamia oil significantly improve skin hydration and elasticity due to its emollient properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, light yellow liquid with a nutty aroma.
  • Viscosity: Relatively low viscosity compared to other oils, making it easy to apply in cosmetic products.

Chemical Properties

  • Composition: High in monounsaturated fats (~78%), low in polyunsaturated fats (~3.7%).
  • Stability: Exhibits high oxidative stability due to low polyunsaturated fat content; suitable for cooking at high temperatures .
Applications

Scientific Uses

Macadamia ternifolia seed oil has diverse applications across various fields:

  • Culinary Uses: Used as a cooking oil due to its high smoke point and nutty flavor.
  • Cosmetic Formulations: Incorporated into skin care products for its moisturizing properties; effective in formulations aimed at improving skin texture and hydration.
  • Nutritional Supplements: Explored for potential health benefits related to heart health due to its favorable fatty acid profile.

Properties

CAS Number

128497-20-1

Product Name

MACADAMIA TERNIFOLIA SEED OIL

Molecular Formula

C8H18O2

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